![molecular formula C14H12O2 B1601952 6-Methyl-2-phenylbenzoic acid CAS No. 92254-02-9](/img/structure/B1601952.png)
6-Methyl-2-phenylbenzoic acid
Overview
Description
Scientific Research Applications
Chemical Properties and Identification
“6-Methyl-2-phenylbenzoic acid” has the CAS Number: 92254-02-9 and a molecular weight of 212.25 . Its IUPAC name is 3-methyl [1,1’-biphenyl]-2-carboxylic acid .
Use in Analytical Chemistry
This compound can be analyzed using a reversed-phase HPLC-UV method . A Thermo Scientific HPLC system is applied with the Thermo Scientific Accucore 2.6 µm C18 column for the analysis of a range of benzoic acids in less than one minute with UV detection at 254 nm .
Potential Applications in Various Industries
The structure of “6-Methyl-2-phenylbenzoic acid” suggests that it belongs to the class of compounds known as phenolic acids. Phenolic acids have been found to have applications in the cosmetic, food, pharmaceutical, and health industries . They are often explored for their potential benefits from plant and fruit sources .
properties
IUPAC Name |
2-methyl-6-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGKHKVEAHWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476707 | |
Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-phenylbenzoic acid | |
CAS RN |
92254-02-9 | |
Record name | 6-METHYL-2-PHENYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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